

# A Meta-Analysis of Travoprost in Open-Angle Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on Travoprost for the treatment of open-angle glaucoma. It offers an objective comparison of Travoprost's performance against other leading intraocular pressure (IOP)-lowering medications, supported by experimental data. This analysis is intended to inform research, clinical trial design, and drug development efforts in the field of ophthalmology.

## Efficacy of Travoprost and Comparators in Lowering Intraocular Pressure

Travoprost has consistently demonstrated robust efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Meta-analyses of numerous randomized controlled trials have established its position as a potent first-line treatment option.

In comparative studies, Travoprost 0.004% has been shown to be more effective than the beta-blocker Timolol 0.5% in lowering IOP.[1][2] When compared to other prostaglandin analogs, Travoprost is generally considered to be equivalent to Latanoprost 0.005% and Bimatoprost 0.03% in its IOP-lowering effect, although some studies suggest Bimatoprost may offer a slightly greater reduction.[3][4] One meta-analysis indicated that Travoprost and Bimatoprost may be more effective than Latanoprost in reducing IOP.[1]

The following table summarizes the mean IOP reduction observed in comparative clinical trials:



| Medication  | Dosage | Mean IOP<br>Reduction (mmHg) | Mean Percentage<br>IOP Reduction |
|-------------|--------|------------------------------|----------------------------------|
| Travoprost  | 0.004% | 7.6 - 8.0                    | 30.8% - 34.75%                   |
| Latanoprost | 0.005% | 7.3 - 8.6                    | 29.9% - 32.97%                   |
| Bimatoprost | 0.03%  | 8.7 - 8.8                    | 31.9% - 35.9%                    |
| Timolol     | 0.5%   | 6.7                          | 26.6%                            |

Data compiled from multiple sources.[3][4][5]

### **Safety and Tolerability Profile**

The safety profiles of prostaglandin analogs are generally well-established, with most adverse events being localized to the eye and mild to moderate in severity. Travoprost is considered safe and is generally well-tolerated.[2] The most frequently reported side effect associated with Travoprost and other prostaglandin analogs is conjunctival hyperemia (eye redness).

A meta-analysis comparing the incidence of hyperemia found that Latanoprost was associated with a lower incidence compared to Travoprost and Bimatoprost.[1] Another study found that while Travoprost and Bimatoprost had a higher incidence of adverse events compared to Latanoprost and Timolol, these were generally manageable.[3][6]

The following table presents the incidence of common adverse events reported in clinical trials:



| Adverse Event                 | Travoprost<br>(0.004%)                                  | Latanoprost<br>(0.005%)                      | Bimatoprost<br>(0.03%) | Timolol (0.5%)             |
|-------------------------------|---------------------------------------------------------|----------------------------------------------|------------------------|----------------------------|
| Conjunctival<br>Hyperemia     | ~41.9%                                                  | ~16.0%                                       | ~41.3%                 | ~21.1%                     |
| Eyelash Growth                | Reported                                                | Reported                                     | Reported               | Not a typical side effect  |
| Iris<br>Hyperpigmentati<br>on | Reported                                                | Reported                                     | Reported               | Not a typical side effect  |
| Eye<br>Irritation/Dryness     | Increased incidence of dry eye reported in one study[7] | -                                            | -                      | Eye irritation reported[3] |
| Headache                      | -                                                       | Increased incidence reported in one study[7] | -                      | -                          |

Data compiled from multiple sources.[1][3][6][7]

## **Experimental Protocols of Cited Clinical Trials**

The clinical trials included in this meta-analysis generally followed a prospective, randomized, and double-masked design to ensure the objectivity of the results.

A Representative Experimental Workflow:





Click to download full resolution via product page

A typical workflow for a randomized controlled trial comparing glaucoma medications.



### **Key Methodological Components:**

- Patient Population: Participants typically included adults diagnosed with primary open-angle glaucoma or ocular hypertension.[2][8] Key inclusion criteria often involved a baseline IOP above a certain threshold (e.g., >23 mmHg) after a washout period of any previous IOP-lowering medications. Exclusion criteria commonly included a history of other forms of glaucoma, significant ocular trauma or surgery, and contraindications to any of the study medications.[8]
- Randomization and Masking: Patients were randomly assigned to receive one of the study
  medications.[2] To minimize bias, these trials were often double-masked, meaning neither
  the patients nor the investigators knew which treatment was being administered.[8] In some
  studies, a "masked-evaluator" design was used, where the clinical evaluator assessing IOP
  was unaware of the treatment allocation.
- Treatment Protocol: Prostaglandin analogs (Travoprost, Latanoprost, Bimatoprost) were
  typically administered once daily in the evening. Timolol was generally administered twice
  daily.[2] The duration of the treatment period in these trials commonly ranged from 3 to 12
  months.[2]
- Outcome Measures: The primary efficacy endpoint was the change in mean IOP from baseline at specified follow-up visits. Safety and tolerability were assessed by monitoring and recording all adverse events, with a particular focus on ocular side effects.

# Mechanism of Action: Prostaglandin Analog Signaling Pathway

Travoprost, like other prostaglandin  $F2\alpha$  analogs, lowers IOP by increasing the outflow of aqueous humor from the eye. This is primarily achieved through the uveoscleral outflow pathway, and to a lesser extent, the trabecular meshwork pathway.

The mechanism involves the activation of prostaglandin F (FP) receptors located in the ciliary muscle and other ocular tissues. This activation triggers a cascade of intracellular signaling events that lead to the remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Meta-analysis of randomized controlled trials comparing latanoprost with other glaucoma medications in chronic angle-closure glaucoma Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose - PMC [pmc.ncbi.nlm.nih.gov]



- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ophed.net [ophed.net]
- To cite this document: BenchChem. [A Meta-Analysis of Travoprost in Open-Angle Glaucoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934100#meta-analysis-of-clinical-trials-on-travoprost-for-open-angle-glaucoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com